molecular formula C10H12N4 B13629820 3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline

3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline

Cat. No.: B13629820
M. Wt: 188.23 g/mol
InChI Key: BIMVEOLAMDXHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that features a triazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate aniline derivative. One common method involves the use of a high-pressure reactor where methanol and the triazole compound are combined with sodium bicarbonate and palladium on carbon (Pd/C) as a catalyst. The reaction mixture is pressurized with hydrogen and aged at specific temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the aniline moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

3-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3

InChI Key

BIMVEOLAMDXHFD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC2=CC(=CC=C2)N

Origin of Product

United States

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